N-(3-ethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
The compound N-(3-ethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide features a fused heterocyclic core comprising pyrimidine and thiazine rings with a 5,5-dioxido modification. This structure is distinct due to its polycyclic system, which may influence binding affinity in therapeutic targets (e.g., enzymes or receptors).
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-3-14-7-6-8-15(11-14)23-19(26)13-29-21-22-12-18-20(24-21)16-9-4-5-10-17(16)25(2)30(18,27)28/h4-12H,3,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMGBRAMKCTFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N4O3S2, with a molecular weight of 440.54 g/mol. The compound features a thiazine derivative that enhances its reactivity and interaction with biological systems. Its structure includes both aromatic and heterocyclic components, which contribute to its diverse biological activities.
Synthesis Methods
The synthesis of this compound can be approached through several organic chemistry techniques. Common methods include:
- Multi-step Reactions : Starting from simpler precursors, the synthesis often involves multiple reaction steps.
- Catalytic Processes : Utilizing specific catalysts to enhance reaction efficiency.
- Purification Techniques : Methods such as recrystallization or chromatography are employed to isolate the final product with high purity.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities. Notably:
- Antidiabetic Activity : Similar compounds have shown strong binding affinities towards enzymes like alpha-glucosidase and alpha-amylase, suggesting potential roles in diabetes management.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(3-benzoyl-4-hydroxy)-1-(2-bromophenyl)acetamide | Benzothiazine structure | Antidiabetic |
| N-(4-hydroxyphenyl)-acetamide | Simple acetamide derivative | Analgesic properties |
| 6-Methylbenzo[c]pyrimidine derivatives | Heterocyclic compounds | Antimicrobial activity |
The mechanisms by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors involved in metabolic pathways. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes related to glucose metabolism.
- Antimicrobial Action : Its structural components may allow it to disrupt microbial cell walls or inhibit metabolic processes in pathogens.
Case Studies and Research Findings
Recent studies focusing on similar compounds have highlighted their potential therapeutic applications:
-
Diabetes Management : A study demonstrated that thiazine derivatives exhibited significant inhibition of alpha-glucosidase activity, leading to reduced postprandial glucose levels in diabetic models.
"Compounds with thiazine structures have shown promise in managing blood glucose levels effectively" .
- Antimicrobial Properties : Research on heterocyclic compounds has revealed their efficacy against various bacterial strains, suggesting that modifications in the thiazine ring could enhance antimicrobial potency.
Comparison with Similar Compounds
Research Implications and Limitations
- Structural Advantages : The target’s fused ring system may improve target selectivity in drug design compared to simpler heterocycles.
- Gaps in Data : Evidence lacks direct biological or solubility data for the target compound, limiting pharmacological comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
